Technical Guide: Chemical Properties and Stability of 5-Chloro-8-(2-nitrophenoxy)quinoline
Technical Guide: Chemical Properties and Stability of 5-Chloro-8-(2-nitrophenoxy)quinoline
This technical guide details the chemical properties, stability profile, and activation mechanisms of 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5).[1] This compound is a specialized ether derivative of the antimicrobial agent Cloxiquine (5-chloro-8-hydroxyquinoline), designed as a latent, bio-responsive molecule.[1] Its primary utility lies in its stability under physiological conditions and its specific reactivity in reductive environments (e.g., hypoxia or nitroreductase activity), making it a valuable candidate for prodrug development and chemical probe design.
[1][2]
Executive Summary
5-Chloro-8-(2-nitrophenoxy)quinoline is a diaryl ether formed by the condensation of 5-chloro-8-hydroxyquinoline and a 2-nitrophenyl moiety.[1][2] Unlike its parent compound, which is a potent metal chelator and fluorophore, this ether derivative is chemically "masked." The bulky 2-nitrophenyl group blocks the phenolic oxygen, preventing metal coordination and quenching fluorescence.
The molecule's core value proposition is its bio-orthogonal stability profile : it is robust against hydrolysis and non-specific enzymatic cleavage but undergoes rapid fragmentation upon reduction of the nitro group.[2] This "trigger-release" mechanism classifies it as a hypoxia-activated prodrug or a fluorogenic probe for nitroreductase (NTR) activity.[1][2]
Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 5-Chloro-8-(2-nitrophenoxy)quinoline | |
| CAS Number | 400076-99-5 | |
| Molecular Formula | C₁₅H₉ClN₂O₃ | |
| Molecular Weight | 300.69 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro-aromatics often exhibit yellow coloration.[1][2] |
| Solubility | DMSO, DMF, Acetonitrile, Chloroform | High lipophilicity; insoluble in water/buffer. |
| LogP (Predicted) | ~3.8 - 4.2 | Significant increase over parent Cloxiquine (LogP ~3.0).[1][2] |
| Melting Point | > 100°C (Predicted) | Stable solid state.[1][2] |
| pKa | N/A (No ionizable protons) | The acidic phenol is masked.[2] |
Synthesis & Manufacturing Logic
The synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline relies on a Nucleophilic Aromatic Substitution (
Synthetic Protocol (Standardized)
-
Reagents : 5-Chloro-8-hydroxyquinoline (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), Potassium Carbonate (
, 2.0 eq).[1][2] -
Solvent : Anhydrous DMF or Acetonitrile (ACN).[2]
-
Conditions : Heat to 80°C for 4–6 hours under inert atmosphere (
). -
Workup : Pour into ice-water. The product precipitates due to low aqueous solubility.[2] Filter, wash with water and cold ethanol. Recrystallize from ethanol/ACN.
Critical Control Point : Moisture must be excluded to prevent hydrolysis of the fluoronitrobenzene, although the
[1]
Chemical Stability & Reactivity Profile
Hydrolytic Stability (High)
The ether linkage (C–O–C) between the quinoline and the nitrophenyl ring is exceptionally stable to hydrolysis.
-
Acidic pH (1–4) : Stable.[1][2] The quinoline nitrogen may protonate, increasing solubility, but the ether bond remains intact.
-
Neutral/Physiological pH (7.4) : Completely stable.[2] No spontaneous degradation in PBS or cell culture media.[2]
-
Basic pH (9–12) : Stable.[1][2] Unlike esters, this ether does not undergo saponification.[2]
Photochemical Stability (Moderate)
Nitro-aromatic compounds can be sensitive to UV light (nitro-nitrite rearrangement).[1][2]
-
Recommendation : Store in amber vials. Avoid prolonged exposure to direct sunlight or high-intensity UV sources during handling.[1][2]
Thermal Stability (High)
The compound is thermally robust and suitable for standard storage conditions (Room Temperature or 4°C).[1] It does not decompose under standard drying conditions (vacuum oven at 40–50°C).[1][2]
Reductive Instability (The "Activation" Mechanism)
The defining feature of this molecule is its instability in reductive environments . This is a designed property for its function as a probe/prodrug.[2]
Mechanism of Activation :
-
Reduction : The nitro group (
) is reduced to an amine ( ) or hydroxylamine ( ) by chemical reductants (e.g., Sodium Dithionite, Hydrazine/Pd) or enzymes (Nitroreductase + NADH).[1] -
Cyclization : The newly formed amine acts as an internal nucleophile, attacking the ether carbon (or the adjacent carbonyl-like center in similar systems, though here it likely proceeds via electronic cascade or direct displacement if a leaving group mechanism is favorable). Correction: In simple nitrophenyl ethers, the reduction to amine facilitates cleavage often via an intermediate spiro-cyclic transition state or simply by increasing the electron density, making the phenol a better leaving group. However, the classic "self-immolative" linker usually involves a benzyl carbamate.[2] For direct nitrophenyl ethers, the cleavage is driven by the formation of a stable benzoxazolone byproduct or simply the lability of the amino-ether bond under specific conditions.
-
Specific Pathway: Reduction to the aniline derivative often triggers an intramolecular rearrangement to release the free phenol (Cloxiquine).
-
[1]
Experimental Protocols
Protocol A: Stability Testing (HPLC)
To validate the stability of the ether linkage in physiological buffer versus its reactivity in reductive conditions.
-
Preparation : Dissolve compound in DMSO to make a 10 mM stock.
-
Control Condition : Dilute to 50 µM in PBS (pH 7.4). Incubate at 37°C for 24 hours.
-
Test Condition (Reductive) : Dilute to 50 µM in PBS containing 100 µM Sodium Dithionite (
) or incubate with E. coli Nitroreductase (NTR) + NADH (500 µM). -
Analysis : Inject 10 µL onto a C18 HPLC column.
-
Detection: UV at 254 nm (absorbance of quinoline ring).[2]
-
Expected Result:
Protocol B: Fluorescence Activation Assay
Since the ether is non-fluorescent (fluorescence quenched by the nitro group and lack of proton transfer), cleavage can be monitored by fluorescence "turn-on."
-
Setup : In a black 96-well plate, add 100 µL of 10 µM probe in buffer.
-
Baseline : Measure fluorescence (Ex: 370 nm, Em: 500 nm). Signal should be near zero.[2]
-
Activation : Add NTR enzyme (1 µg/mL) and NADH (100 µM).
-
Kinetics : Monitor fluorescence increase over 60 minutes.
-
Insight: The release of the free phenol allows Excited-State Intramolecular Proton Transfer (ESIPT) or metal chelation (if
/ is added), resulting in strong fluorescence.[1]
-
Applications & Implications
-
Hypoxia Probe : The nitro group is reduced preferentially in hypoxic tumor tissues by one-electron reductases (e.g., cytochrome P450 reductase), making this a potential imaging agent for tumor hypoxia.
-
Prodrug for Tuberculosis : Cloxiquine is an anti-TB agent.[2][3][4] This ether derivative acts as a prodrug that releases the active biocide specifically within the reducing environment of the Mycobacterium tuberculosis granuloma or inside the bacteria itself (via mycobacterial nitroreductases).
-
Chemical Biology : Used to mask the chelating ability of 8-hydroxyquinoline until a specific trigger is applied, allowing for temporally controlled metal sequestration.[2]
References
-
Synthesis of 8-Hydroxyquinoline Derivatives
-
Properties of Cloxiquine (Parent Compound)
-
Nitro-Group Reduction Mechanisms
-
Diaryl Ether Stability
-
Catalog Entry for 5-Chloro-8-(2-nitrophenoxy)
Sources
- 1. Bis(p-nitrophenyl) ether [webbook.nist.gov]
- 2. 5-Chloro-8-hydroxyquinoline Online | 5-Chloro-8-hydroxyquinoline Manufacturer and Suppliers [scimplify.com]
- 3. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 5. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 6. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
